molecular formula C18H18N2O B1398727 3-(Dibenzylamino)oxetane-3-carbonitrile CAS No. 1021393-00-9

3-(Dibenzylamino)oxetane-3-carbonitrile

Cat. No. B1398727
M. Wt: 278.3 g/mol
InChI Key: ACAWKDAFHOUZKV-UHFFFAOYSA-N
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Description

3-(Dibenzylamino)oxetane-3-carbonitrile is a chemical compound with the CAS Number: 1021393-00-9 . It has a molecular weight of 278.35 and its IUPAC name is 3-(dibenzylamino)-3-oxetanecarbonitrile . It is a solid substance and is considered a useful research chemical .


Molecular Structure Analysis

The InChI code for 3-(Dibenzylamino)oxetane-3-carbonitrile is 1S/C18H18N2O/c19-13-18(14-21-15-18)20(11-16-7-3-1-4-8-16)12-17-9-5-2-6-10-17/h1-10H,11-12,14-15H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-(Dibenzylamino)oxetane-3-carbonitrile is a solid substance . It has a molecular weight of 278.35 . The compound should be stored in a refrigerator .

Scientific Research Applications

Reductive Decyanation and Structural Analysis

One of the significant applications of derivatives of dibenzylamino oxetane carbonitriles is in reductive decyanation. Vilsmaier et al. (1998) studied the cyano moiety in dibenzylamino-3-azabicyclo[3.1.0]hexane-6-carbonitriles, demonstrating its reductive removal by alkali metals. This process can occur with retention or inversion of configuration depending on the specific alkali metal and conditions used. Additionally, they explored the solid-state conformation of an N(3)-unsubstituted 3-azabicyclohexane skeleton through X-ray structural analysis (Vilsmaier, Milch, & Bergsträsser, 1998).

Spectroscopic Characterization and NLO Properties

Research by Wazzan et al. (2016) investigated the structural parameters and spectroscopic characteristics of certain derivatives of dibenzylamino oxetane carbonitriles. They performed DFT and TD-DFT/PCM calculations, analyzing the molecules' NLO properties and providing a complete analysis of observed spectra from FT-IR, NMR, and UV–Vis absorption and fluorescence emission measurements (Wazzan, Al-Qurashi, & Faidallah, 2016).

Synthesis and Characterization in Porphyrazinoctamine Derivatives

The synthesis and characterization of porphyrazinoctamine derivatives have been a notable application. Mani et al. (1994) described the macrocyclization of dibenzylamino derivatives to produce porphyrazinato magnesium(II) derivatives, with structures confirmed by X-ray crystallographic studies. This research opens avenues for the development of complex organic compounds (Mani et al., 1994).

Synthesis in Aqueous Media

The synthesis of 3-Amino-1-Aryl-9-Methoxy-5,6-Dihydro-1H- Benzo[f] Chromene-2-Carbonitriles in aqueous media has been studied by Shi et al. (2006). They focused on the reaction of substituted cinnamonitriles with 7-methoxy-2-tetralone, using triethylbenzylammonium chloride as a catalyst. This method is noted for its environmental friendliness and efficiency (Shi, Yu, Zhuang, & Wang, 2006).

Preparation of Substituted 3-Aminooxetanes

Another application involves the preparation of substituted 3-aminooxetanes. Hamzik and Brubaker (2010) described a method to access diverse 3-aminooxetanes via the reactivity of oxetan-3-tert-butylsulfinimine. This method is particularly useful in drug discovery, where the oxetane ring serves as a bioisostere for geminal dimethyl and carbonyl groups (Hamzik & Brubaker, 2010).

Safety And Hazards

The safety information for 3-(Dibenzylamino)oxetane-3-carbonitrile includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . The compound is labeled with the GHS07 pictogram and the signal word “Warning” is used .

properties

IUPAC Name

3-(dibenzylamino)oxetane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c19-13-18(14-21-15-18)20(11-16-7-3-1-4-8-16)12-17-9-5-2-6-10-17/h1-10H,11-12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAWKDAFHOUZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725584
Record name 3-(Dibenzylamino)oxetane-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dibenzylamino)oxetane-3-carbonitrile

CAS RN

1021393-00-9
Record name 3-(Dibenzylamino)oxetane-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.63 ml (10.8 mmol) of oxetan-3-one and 3.6 ml (27.1 mmol) of trimethylsilyl cyanide were added to 10.4 ml (54.1 mmol) of dibenzylamine in 72 ml of acetic acid. The reaction mixture was then stirred at RT overnight. The mixture was then concentrated, the residue was dissolved in water/diethyl ether and the aqueous phase was extracted twice with diethyl ether. The combined organic phases were washed twice with saturated aqueous sodium bicarbonate solution, dried over sodium sulphate, filtered and concentrated. The residue was purified by silica gel chromatography (cyclohexane/ethyl acetate from 40:1 to 30:1). This gave 2.39 g (77% of theory, purity 97%) of the target compound.
Quantity
0.63 mL
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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